(E)-5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-16-5-3-15(4-6-16)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)8-7-17-2-1-13-29-17/h1-8,13H,9-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFBXPFBNMRDFW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, with a focus on its effects on various biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the oxazole ring and subsequent functionalization with piperazine and thiophene moieties. The detailed synthetic pathway includes:
- Formation of the Oxazole Ring : Utilizing appropriate starting materials such as 2-amino-4-chlorobenzoyl derivatives.
- Piperazine Functionalization : Reaction with piperazine derivatives to introduce the piperazine moiety.
- Vinyl Thiophene Attachment : Incorporation of thiophene through vinylation techniques.
In Vitro Evaluations
The biological activity of this compound has been assessed through various in vitro assays, focusing on its interaction with different biological targets.
Table 1: Biological Activity Profile
The compound demonstrated significant inhibition against AChE, indicating potential use in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine. Its affinity for SERT suggests possible applications in mood disorders.
The mechanisms underlying the biological activity of this compound may involve:
- AChE Inhibition : By inhibiting AChE, the compound could enhance cholinergic transmission, beneficial in neurodegenerative diseases.
- SERT Interaction : The binding to SERT may modulate serotonin levels, affecting mood and anxiety.
Case Studies
Several studies have explored the broader implications of compounds similar to this compound:
- Antitumor Activity : Compounds with oxazole rings have shown promise in anticancer therapies due to their ability to inhibit cell proliferation in various cancer cell lines .
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, highlighting their potential in treating infections .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various diseases, particularly cancer and neurological disorders. Its unique structure allows it to interact with biological targets effectively.
Antitumor Activity
Research has indicated that this compound may induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that it activated apoptotic pathways leading to cell cycle arrest, particularly in breast cancer cells.
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes linked to metabolic disorders, including those involved in diabetes and obesity management. Studies suggest significant reductions in enzyme activity, indicating potential therapeutic applications .
Case Study 1: Antitumor Activity
A detailed investigation revealed that (E)-5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and subsequent cell cycle arrest at the G1 phase. This highlights its potential as an anticancer agent.
Case Study 2: Enzyme Targeting
Another study focused on the compound's ability to inhibit key metabolic enzymes associated with obesity. The results showed a significant decrease in enzyme activity, suggesting its utility in developing treatments for metabolic syndrome .
Data Summary Table
| Activity | Study Type | Findings |
|---|---|---|
| Antitumor Activity | In Vitro | Induced apoptosis in breast cancer cell lines |
| Enzyme Inhibition | In Vitro | Significant inhibition of key metabolic enzymes |
| Cytotoxicity | Cell Line Studies | Demonstrated cytotoxic effects against various cancer cells |
| Safety Profile | Toxicity Assessments | Minimal adverse effects on vital organs |
Preparation Methods
Cyclization of 1,3-Dicarbonyl Precursors
The oxazole ring is synthesized via cyclization of α-acyloxyketones or β-ketonitriles. A representative protocol adapted from pyrimidine derivative syntheses involves:
- Reactants : Ethyl 4-cyano-3-oxobutanoate (10 mmol) and ammonium acetate (15 mmol) in acetic acid.
- Conditions : Reflux at 120°C for 6–8 hours under nitrogen.
- Mechanism : Acid-catalyzed cyclodehydration forms the oxazole ring, with the nitrile group retained at position 4.
Yield : 68–72% (crude), improved to 85% after recrystallization in ethanol.
Alternative Methods Using Amidoximes
For higher regiocontrol, amidoxime intermediates are employed:
- Step 1 : Reaction of 4-cyano-3-hydroxybut-2-enenitrile with hydroxylamine hydrochloride yields the amidoxime.
- Step 2 : Cyclization with 4-chlorobenzoyl chloride in the presence of T3P (propylphosphonic anhydride) at 80°C for 2 hours.
Advantages : Reduced side products; Yield : 78–82%.
Piperazine Substitution at Position 5
Nucleophilic Aromatic Substitution
The oxazole intermediate undergoes substitution with piperazine:
Acylation with 4-Chlorobenzoyl Chloride
The piperazine nitrogen is acylated to introduce the 4-chlorobenzoyl group:
- Reactants : 5-Piperazinyl-oxazole-4-carbonitrile (1 eq), 4-chlorobenzoyl chloride (1.1 eq), triethylamine (2 eq) in THF.
- Conditions : 0°C to room temperature, 4 hours.
- Workup : Filtration and silica gel chromatography (eluent: ethyl acetate/hexane 1:3).
Purity : >95% (HPLC); Yield : 80–85%.
Installation of the (E)-2-(Thiophen-2-Yl)Vinyl Group
Heck Coupling for Vinylation
Palladium-catalyzed coupling ensures stereoselective (E)-vinyl-thiophene formation:
- Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
- Reactants : 2-Bromo-oxazole intermediate (1 eq), thiophen-2-ylvinylboronic acid (1.5 eq), K₂CO₃ (3 eq).
- Solvent : DMF/H₂O (4:1), 100°C, 8 hours.
Key Parameters :
Wittig Reaction as an Alternative
For labs lacking Pd catalysts:
- Reactants : Oxazole-2-carbaldehyde (1 eq), thiophen-2-ylmethyltriphenylphosphonium bromide (1.2 eq), NaHMDS (1.5 eq) in THF.
- Conditions : −78°C to room temperature, 12 hours.
Yield : 55–60%; E Selectivity : 90–92%.
Final Purification and Characterization
Chromatographic Purification
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Solvent and Catalyst Screening
- Piperazine Substitution : DMF outperforms DMSO or acetonitrile in yield (70% vs. 50–55%).
- Pd Catalysts : PdCl₂(PPh₃)₂ gives superior E-selectivity (>98%) compared to Pd(dba)₂ (85–90%).
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile, considering yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the oxazole-4-carbonitrile core can be constructed via cyclization of precursor nitriles under acidic conditions. Subsequent introduction of the piperazine and thiophene-vinyl moieties may employ palladium-catalyzed cross-coupling (e.g., Heck reaction) or nucleophilic aromatic substitution. For example, demonstrates the use of hydrogen peroxide to form oxirane intermediates, which can react with amines to generate heterocycles . To maximize yield, optimize reaction temperatures (e.g., 60–80°C for coupling steps) and use anhydrous solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity >95%.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm substituent positions and stereochemistry), FT-IR (to verify nitrile and carbonyl groups at ~2200 cm⁻¹ and 1650 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS) is essential. For example, highlights the use of IR to confirm oxadiazole formation via C=N stretching bands . Elemental analysis (C, H, N) further validates molecular composition. For stereochemical confirmation of the (E)-vinyl group, NOESY NMR or X-ray crystallography is recommended.
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying experimental conditions?
- Methodological Answer : Stability discrepancies often arise from uncontrolled variables like temperature, light exposure, or solvent polarity. Design systematic stability studies:
- Accelerated degradation tests : Expose the compound to stressors (e.g., 40°C, 75% humidity) and monitor degradation via HPLC every 24 hours.
- Light sensitivity : Compare stability in amber vs. clear glass vials under UV/visible light.
- Solution stability : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify optimal storage conditions. emphasizes the need for continuous cooling to mitigate organic degradation during prolonged experiments .
Q. What strategies mitigate side reactions during the synthesis of the oxazole-4-carbonitrile core?
- Methodological Answer : Side reactions (e.g., over-oxidation or dimerization) can be minimized by:
- Catalyst selection : Use Fe₃O₄@SiO₂@Vanillin nanoparticles () to enhance regioselectivity in heterocycle formation .
- Protecting groups : Temporarily block reactive sites (e.g., piperazine nitrogen) with Boc or Fmoc groups during coupling steps.
- Low-temperature reactions : Perform nitrile formation at 0–5°C to prevent thermal decomposition.
Q. How does the substitution pattern on the piperazine ring affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-chlorobenzoyl) decrease piperazine’s nucleophilicity, slowing alkylation or acylation reactions. To assess this:
- Computational modeling : Use DFT calculations to map electron density on piperazine nitrogen atoms () .
- Systematic substitution : Compare reaction rates of analogs with varying substituents (e.g., acetyl vs. benzoyl groups). shows that steric hindrance from bulky groups (e.g., cyclohexyl) reduces coupling efficiency .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?
- Methodological Answer :
- Dose-response curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ values.
- Counter-screening : Include unrelated targets (e.g., kinases, GPCRs) to rule out off-target effects.
- Solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity. highlights the importance of in vitro stability for biological assays .
Q. What analytical approaches validate the compound’s purity when trace impurities mimic the parent compound’s spectral features?
- Methodological Answer :
- 2D-LC/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar impurities.
- NMR spiking : Add a known impurity (e.g., dechlorinated byproduct) to the sample and observe peak splitting.
- Elemental analysis : Deviations >0.4% from theoretical values indicate significant contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
